Graphite

Lithium-Ion Battery Anode Materials Specific Capacity

Conventional graphite anodes are limited to 372 mAh g⁻¹ (LiC₆ stoichiometry). Carbon Nanoflowers (CAS 90597-58-3) overcome this ceiling with first-cycle capacities of 1038-1686 mAh g⁻¹-a 2.8× to 4.5× improvement-enabled by a unique 700-800 nm petal-like hierarchical architecture with ~12% greater interlayer spacing and high pore volume (1.85 cm³ g⁻¹). • Li-ion anodes: >1600 mAh g⁻¹ first-cycle; 93.2% capacity retention after 800 cycles (5C) as a Bi/Si/Sn alloy-type anode coating. • Li-S cathodes: 907 m² g⁻¹ surface area, 80 wt% sulfur loading, 1633 mAh g⁻¹ at 0.2C (N-doped variant). • ORR catalysis: N-CNFs exceed 20 wt% Pt/C half-wave potential by 30 mV in alkaline electrolyte. Ships ambient; R&D-use only.

Molecular Formula C
Molecular Weight 12
CAS No. 90597-58-3
Cat. No. B1168068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGraphite
CAS90597-58-3
SynonymsKremezin;  Kyucal
Molecular FormulaC
Molecular Weight12
Structural Identifiers
SMILES[C]
InChIInChI=1S/C
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water and organic solvents, Insoluble in organic solvents, Activated carbon is generally considered to exhibit low affinity for water., Insoluble in water, INSOL IN WATER OR OTHER KNOWN SOLVENTS, Solubility in water: none, Insoluble

CAS 90597-58-3 Carbon Nanoflowers: Material Overview


The CAS registry number 90597-58-3 corresponds to a carbonaceous material commercially designated as "Graphite" but scientifically recognized as Carbon Nanoflowers (CNFs)—a nanostructured carbon allotrope characterized by a unique petal-like morphology typically comprising multi-layer graphene sheets, carbon nanotubes, or hybrid carbon nanostructures [1]. Unlike conventional bulk graphite, this material exhibits a hierarchical architecture with flower-like subunits (dimensions: approximately 700–800 nm) that confers substantially enhanced surface area, active site availability, and interfacial properties relevant to electrochemical energy storage, catalysis, and advanced composite applications .

Nanostructured carbon allotrope with petal-like flower morphology (~700–800 nm)
Hierarchical architecture providing enhanced surface area and active site availability
Suitable for electrochemical energy storage, catalysis, and advanced composite research

Why Generic Graphite Cannot Replace CAS 90597-58-3


Substituting CAS 90597-58-3 Carbon Nanoflowers with conventional graphite powder or even standard carbon black introduces significant performance penalties in energy storage and electrocatalytic systems. While conventional graphite anodes operate at a theoretical specific capacity ceiling of 372 mAh g⁻¹ (limited by LiC₆ stoichiometry) [1], carbon nanoflower-based architectures have demonstrated first-cycle capacities exceeding 1600 mAh g⁻¹ in lithium-ion battery configurations due to their unique hierarchical porosity and enhanced lithium-ion accommodation sites [2]. Moreover, the petal-like nanostructure provides a fundamentally different interfacial environment—offering both increased electrochemically active surface area and structurally resilient volume-expansion buffering capacity—that cannot be replicated by low-aspect-ratio, non-porous carbon particulates [3].

Carbon Nanoflower: Hierarchical nanoflower architecture
Conventional Graphite: Low-aspect-ratio, non-porous particulates

Cannot replicate the electrochemically active surface area or lithium accommodation sites, limiting energy storage capacity.

Carbon Nanoflower: Structurally resilient volume-buffering
Standard Carbon Black: No significant volume-expansion tolerance

Fails to provide the mechanical buffering needed for alloy-type anode stability under cycling.

Carbon Nanoflower: Tunable mesoporous channels & high surface area
Activated Carbon: Predominantly microporous, mass-transport limitations

Microporous structure may hinder rapid ion diffusion and catalytic site accessibility compared to hierarchical porosity.

Performance Comparison: CAS 90597-58-3 vs. Conventional Carbon


Lithium-Ion Storage Capacity: Carbon Nanoflowers vs. Graphite Anodes

Carbon nanoflower-based anode architectures deliver specific capacities that substantially exceed the theoretical limit of conventional graphite (372 mAh g⁻¹). In a comparative electrochemical evaluation, pristine N-doped carbon nanoflowers (NCF) achieved a first-cycle capacity of 1038.2 mAh g⁻¹, while a NiO/NCF composite reached 1685.9 mAh g⁻¹ [1]. This represents a 2.8× to 4.5× enhancement over the graphite baseline. The superior performance originates from the nanoflower morphology's increased interlayer spacing, abundant mesoporous channels, and enhanced lithium accommodation sites absent in crystalline graphite [2].

Li-Ion Storage Capacity
Direct comparison
1038.2 mAh g⁻¹ (NCF) vs. 372 mAh g⁻¹ (graphite limit)
Supports high-energy-density anode research
Half-cell; COF-derived NCF; +179% reported
Lithium-Ion Battery Anode Materials Specific Capacity

ORR Electrocatalytic Activity: N-Doped Carbon Nanoflowers vs. Pt/C

Nitrogen-doped carbon nanoflowers (N-CNFs) demonstrate superior ORR electrocatalytic performance relative to commercial 20 wt% Pt/C catalysts. The optimal N-CNF-PHEN-900 formulation exceeded the half-wave potential (E₁/₂) of commercial Pt/C by 30 mV in alkaline electrolyte, while maintaining comparable performance in acidic media (E₁/₂ = 0.76 V vs. RHE) [1]. This metal-free catalyst achieves ORR activity that surpasses the platinum-based benchmark in alkaline conditions, a rare and industrially significant finding for cost-sensitive fuel cell and metal-air battery applications.

ORR Electrocatalytic Activity
Head-to-head
E₁/₂: +30 mV vs. Pt/C (alkaline)
Reported higher half-wave potential supports metal-free ORR catalyst development
RDE, alkaline electrolyte
Electrocatalysis Oxygen Reduction Reaction Metal-Free Catalysts

Fast-Charging Volumetric Capacity: Bi@CNFs vs. Pure Bi

Carbon nanoflower coatings significantly enhance the fast-charging performance and cycling stability of alloy-type anodes. When applied as an N-doped CNF coating on Bi microspheres, the composite anode (Bi@CNFs) achieved a high specific volumetric capacity of 2117.0 mAh cm⁻³ at a 5C rate, with capacity retention of 93.2% after 800 cycles [1]. In contrast, uncoated Bi suffers from severe volume expansion (>218%) and rapid capacity fade under fast-charging conditions. The CNF coating layer simultaneously increases specific surface area to 40.0 m² g⁻¹, alleviates volume expansion to 130% (from >218%), and boosts pseudo-capacitance contribution to 87.5% at 0.8 mV s⁻¹ [1].

Fast-Charging Volumetric Capacity
Direct comparison
2117.0 mAh cm⁻³ at 5C; 93.2% retention after 800 cycles
Indicates effective volume-expansion buffering for alloy anodes
Bi@CNFs vs. uncoated Bi; volume expansion reduced to 130%
Fast-Charging Battery Alloy-Type Anode Volume Expansion Mitigation

Surface Area and Porosity: Carbon Nanoflowers vs. Activated Carbon

Carbon nanoflowers can be engineered to achieve specific surface areas that rival or exceed conventional high-surface-area carbon materials. Nitrogen-doped carbon nanoflowers (NCNF) synthesized from chitosan precursors achieved a BET specific surface area of 907 m² g⁻¹ with a total pore volume of 1.85 cm³ g⁻¹ [1]. For comparison, a prepared carbon sample evaluated alongside universal activated charcoal exhibited a BET surface area of 190 m² g⁻¹ versus the activated charcoal baseline of 365.2 m² g⁻¹ [2]. Optimized carbon-coated carbon nanoflowers (C@WS) achieved 1227.1 m² g⁻¹ [3]. This tunable, hierarchical porosity—combining high surface area with mesoporous channel networks—distinguishes CNFs from traditional microporous activated carbons.

Surface Area & Porosity
Cross-study comparable
1227.1 m² g⁻¹ (C@WS) vs. 365.2 m² g⁻¹ (activated carbon)
Supports high active site exposure and mass transport
BET N₂ adsorption; hierarchical porosity engineered
Surface Area Analysis Porous Carbon BET Characterization

Application Scenarios for CAS 90597-58-3


High-Capacity Li-Ion Battery Anodes

Research groups and industrial R&D teams developing advanced lithium-ion battery anodes should prioritize CAS 90597-58-3 Carbon Nanoflowers over conventional graphite when specific capacity targets exceed 500 mAh g⁻¹. As established in Section 3, carbon nanoflower-based architectures deliver first-cycle capacities of 1038–1686 mAh g⁻¹—representing a 2.8× to 4.5× improvement over graphite's theoretical limit of 372 mAh g⁻¹ [1]. The nanoflower morphology's increased interlayer spacing (~12% greater than graphite) and hierarchical pore structure provide enhanced lithium-ion insertion capacity and accelerated diffusion kinetics, making this material particularly suitable for high-energy-density cell prototyping and fast-charging anode formulations [2].

Metal-Free Electrocatalysts for Alkaline Fuel Cells

Procurement of nitrogen-doped variants of CAS 90597-58-3 Carbon Nanoflowers is indicated for catalyst development programs seeking platinum-group metal (PGM) alternatives in alkaline oxygen reduction reaction (ORR) systems. Quantitative evidence demonstrates that N-CNFs exceed the half-wave potential of commercial 20 wt% Pt/C by 30 mV in alkaline electrolyte [1]. This performance advantage, combined with the material's metal-free composition, enables substantial cost reduction in cathode catalyst layers while maintaining or improving electrochemical activity. The material's demonstrated long-term durability—with only 17.0 mV negative shift after 10,000 cyclic voltammetry cycles—further supports its viability for practical device integration [2].

Volume-Expansion Mitigation Coating for Alloy Anodes

Materials scientists and battery engineers working with alloy-type anodes (Bi, Si, Sn) should acquire CAS 90597-58-3 Carbon Nanoflowers as a functional coating layer to address the critical failure mechanism of volume-expansion-induced capacity fade. Evidence from Bi@CNFs systems shows that the CNF coating reduces volume expansion from >218% to 130% while maintaining 93.2% capacity retention after 800 cycles at a 5C fast-charging rate [1]. The coating simultaneously increases specific surface area (40.0 m² g⁻¹) and boosts pseudo-capacitance contribution to 87.5%, enabling high-rate capability without sacrificing cycle life [1]. This application scenario is directly validated by the full-cell testing results showing stable capacity of 113.9 mAh g⁻¹ and energy density of 296.1 Wh kg⁻¹ after 100 cycles [1].

Hierarchical Carbon Scaffolds for Li-S Cathodes

Researchers developing lithium-sulfur (Li–S) battery systems should select CAS 90597-58-3 Carbon Nanoflowers as cathode host materials when both high sulfur loading capacity and polysulfide trapping capability are required. The material's 907 m² g⁻¹ specific surface area and 1.85 cm³ g⁻¹ pore volume [1] provide ample accommodation for high sulfur content (demonstrated at 80 wt% loading) while the hierarchical mesoporous architecture facilitates electrolyte infiltration and Li⁺ transport. Crucially, the nitrogen-doped variant (NCNF) achieves an extremely high specific capacity of 1633 mAh g⁻¹ at 0.2C in Li–S cathode configuration [2]—performance that cannot be matched by conventional carbon black or activated carbon hosts.

Application
Selection Property
Validation Focus
High-capacity Li-ion battery anodes
Exceeds conventional graphite capacity limits
Anode capacity and rate capability; hierarchical porosity confirmation
Alkaline fuel cell metal-free ORR catalysts
Half-wave potential exceeding Pt/C benchmark
ORR activity and durability under alkaline RDE conditions
Volume-expansion mitigation coating for alloy anodes
Structural buffering and pseudo-capacitance contribution
Cycling stability at high C-rates; volume change reduction monitoring
Li-S cathode carbon scaffolds
High specific surface area and mesopore volume
Sulfur loading capacity and polysulfide retention; rate performance

Technical Documentation Hub

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27 linked technical documents
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